Cas no 2501-02-2 (4,4'-Dinitrostilbene)

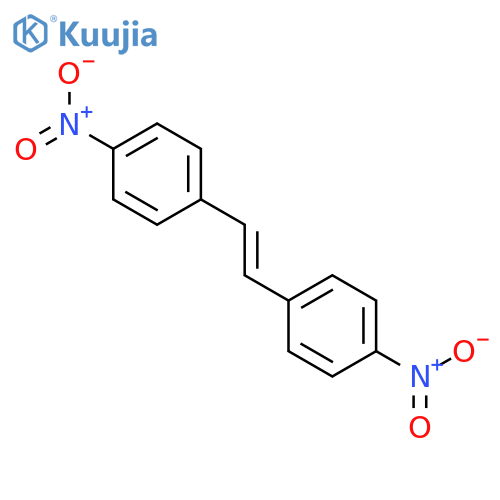

4,4'-Dinitrostilbene structure

商品名:4,4'-Dinitrostilbene

CAS番号:2501-02-2

MF:C14H10N2O4

メガワット:270.240203380585

MDL:MFCD00017043

CID:271544

PubChem ID:87568891

4,4'-Dinitrostilbene 化学的及び物理的性質

名前と識別子

-

- 4,4'-Dinitrostilbene

- 4,4'-Dinitro-stilben

- 4,4'-Dinitro-stilben vom F:210-216grad

- 4,4'-Dinitro-trans-stilbene

- p,p'-dinitrostilbene

- 1,1'-(1,2-Ethenediyl)bis[4-nitrobenzene]

- NSC 12998

- 1,2-Bis(4-nitrophenyl)ethene

- 4,4-dinitrostilbene

- Benzene,1,1'-(1,2-ethenediyl)bis[4-nitro-

- 4,4'-Dinitro stilbene

- Maybridge1_002339

- bis(4-nitrophenyl)ethylene

- Oprea1_661893

- CBDivE_012395

- DivK1c_001091

- 4,4`-DINITROSTILBENE

- CLVIIRIMEIEKOQ-UHFFFAOYSA-N

- CDS1_000051

- Bis(4-nitrophenyl)ethyne-1-radical anion

- 1-nitro-4-[2-(4-nitrophenyl)ethenyl]benzene

- Benzene,1,1'-(1Z)-1,2-ethenediylbis[4-nitro-

- EINECS 212-002-0

- 4,4'-Dinitrostilbene, (E)-

- NS00043006

- NSC128001

- BENZENE, 1,1'-(1E)-1,2-ETHENEDIYLBIS(4-NITRO-

- (E)-4,4'-Dinitrostilbene

- 1-NITRO-4-[(1E)-2-(4-NITROPHENYL)ETHENYL]BENZENE

- SCHEMBL458177

- (E)-p,p'-Dinitrostilbene

- Stilbene,4'-dinitro-, (Z)-

- Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-, (E)-

- 1,2-BIS(4-NITROPHENYL)ETHANE, (E)-

- WZ9U9ML42K

- 736-31-2

- NSC 128001

- NSC-128001

- T70650

- HMS548C07

- Q27148934

- 4, (Z)-

- P,P'-DINITROSTILBENE, (E)-

- Benzene, 1,1'-(1E)-1,2-ethenediylbis[4-nitro-

- 4,4'-Dinitro-cis-stilbene

- Stilbene, 4,4'-dinitro-, (E)-

- Benzene,1'-(1,2-ethenediyl)bis[4-nitro-, (Z)-

- DINITROSTILBENE, (E)-4,4'-

- 1,1'-(1,2-ETHENEDIYL)BIS(4-NITROBENZENE), (E)-

- 4,4'-DINITROSTILBENE, TRANS-

- NCGC00341091-01

- AS-37637

- D2464

- MFCD00017043

- 1-nitro-4-(4-nitrostyryl)benzene

- DTXSID201032626

- 4-(2,3-DICHLOROANILINO)-4-OXOBUT-2-ENOICACID

- AKOS000278358

- 619-93-2

- CCRIS 8546

- AS-65385

- UNII-WZ9U9ML42K

- Benzene, 1,1'-(1,2-ethenediyl)bis*4-nitro-

- Benzene, 1,1'-(1,2-ethenediyl)bis(4-nitro-, (E)-

- 2501-02-2

- (e)-1,2-bis(4-nitrophenyl)ethene

- LMPK13090028

- Oprea1_423578

- 1-Nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene

- 1-Nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene #

- EINECS 210-620-5

- (E)-4,4'-dinitro-stilbene

- trans-4,4'-Dinitrostilbene

- Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-

- AB00626415-03

- Stilbene, 4,4'-dinitro-

- CHEBI:79798

- (E)-1,1'-(1,2-Ethenediyl)bis(4-nitrobenzene)

- 1,1'-(E)-ethene-1,2-diylbis(4-nitrobenzene)

- STK386214

-

- MDL: MFCD00017043

- インチ: 1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H

- InChIKey: CLVIIRIMEIEKOQ-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C([H])=C([H])C(=C([H])C=1[H])C([H])=C([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 270.06400

- どういたいしつりょう: 270.064057

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 91.6

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.376±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 295°C(lit.)

- ふってん: 394.6°Cat760mmHg

- フラッシュポイント: 182.7°C

- 屈折率: 1.71

- ようかいど: Insuluble (1.7E-4 g/L) (25 ºC),

- PSA: 91.64000

- LogP: 4.71980

- ようかいせい: 未確定

4,4'-Dinitrostilbene セキュリティ情報

- 危険物輸送番号:3439

- WGKドイツ:2

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R22; R36/37/38

4,4'-Dinitrostilbene 税関データ

- 税関コード:2904209090

- 税関データ:

中国税関コード:

2904209090概要:

290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4,4'-Dinitrostilbene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177669-1g |

4,4'-Dinitrostilbene |

2501-02-2 | 1g |

2355.0CNY | 2021-08-06 | ||

| abcr | AB142690-5 g |

4,4'-Dinitrostilbene, 98%; . |

2501-02-2 | 98% | 5 g |

€229.40 | 2023-07-20 | |

| Cooke Chemical | A3468112-250mg |

4,4'-Dinitrostilbene |

2501-02-2 | >98.0%(HPLC) | 250mg |

RMB 135.20 | 2025-02-20 | |

| Fluorochem | 041063-5g |

trans-4,4'-Dinitrostilbene |

2501-02-2 | 97% | 5g |

£189.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D746892-25g |

Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro- |

2501-02-2 | 98.0% | 25g |

$640 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-272666-500 mg |

trans-4,4′-Dinitrostilbene, |

2501-02-2 | 500MG |

¥699.00 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RP537-5g |

4,4'-Dinitrostilbene |

2501-02-2 | 98.0%(LC) | 5g |

¥1182.5 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RP537-1g |

4,4'-Dinitrostilbene |

2501-02-2 | 98.0%(LC) | 1g |

¥460.8 | 2023-09-02 | |

| abcr | AB142690-5g |

4,4'-Dinitrostilbene, 98%; . |

2501-02-2 | 98% | 5g |

€283.60 | 2025-02-16 | |

| 1PlusChem | 1P002QMT-25g |

Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro- |

2501-02-2 | >98.0%(HPLC) | 25g |

$721.00 | 2025-03-20 |

4,4'-Dinitrostilbene 関連文献

-

Zhe-xu Bi,Rui-tang Guo,Xing Hu,Juan Wang,Xin Chen,Wei-guo Pan Nanoscale 2022 14 3367

-

2. NotesG. M. Badger,P. Cheuychit,W. H. F. Sasse,T. C. W. Mak,J. Trotter,A. R. Battersby,D. J. Le Count,W. P. Griffith,Z. S. Krzeminski,S. J. Angyal,B. H. M. Billinge,B. G. Gowenlock,G. M. Brooke,J. Burdon,J. C. Tatlow,S. J. Gregg,R. F. S. Tyson,W. Carruthers,J. R. Plimmer,D. Lavie,Y. Shvo,O. R. Gottlieb,R. B. Desai,M. L. Khorana,A. Holland,Leo A. Pohoryles,Izhar Gat,Shalom Sarel,J. D. Loudon,A. D. B. Sloan,Peter Bladon,Thomas Sleigh,W. Hewertson,R. A. Shaw,B. C. Smith,J. Chatt,B. L. Shaw,A. A. Williams,M. Halmann,L. Kugel,G. W. Kirby,G. Shaw,A. Yeadon,H. J. Emeléus,G. L. Hurst,John G. Carey,Ian T. Millar,Stanley S. Brown,Roy Wade,D. H. Brown,D. J. Alner J. Chem. Soc. 1962 3241

-

B. Carlotti,F. Elisei,U. Mazzucato,A. Spalletti Phys. Chem. Chem. Phys. 2015 17 14740

-

4. The influence of the nitro-group upon side-chain reactivity. Part VI. The d-orbital resonance stabilisation of α-bromo- and α-iodo-4-nitrobenzyl anions, retarding their α-elimination to 4-nitrophenylcarbeneA. A. Abdallah,Y. Iskander,Y. Riad J. Chem. Soc. B 1969 1178

-

Fu-Xing Shen,Qian Pi,Le Shi,Dong Shao,Hong-Qing Li,Yu-Chen Sun,Xin-Yi Wang Dalton Trans. 2019 48 8815

2501-02-2 (4,4'-Dinitrostilbene) 関連製品

- 1694-20-8(4-Nitrostilbene)

- 100-13-0(1-Nitro-4-vinylbenzene)

- 29246-70-6(4-Nitro-trans-cinnamonitrile)

- 586-39-0(m-Nitrostyrene)

- 1504-63-8(4-Nitrocinnamyl Alcohol)

- 4003-94-5(4-Nitrostilbene)

- 1734-79-8(4-Nitrocinnamaldehyde)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2501-02-2)4,4'-Dinitrostilbene

清らかである:99%

はかる:25g

価格 ($):460.0